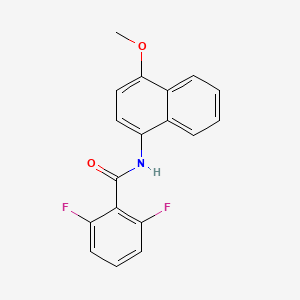

2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a methoxy group attached to a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Condensation Reaction: The 2,6-difluorobenzoic acid undergoes a condensation reaction with 4-methoxynaphthalen-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide.

4-Methoxynaphthalen-1-amine: Another precursor used in the synthesis.

Other Benzamides: Compounds with similar structures but different substituents on the benzene or naphthalene rings.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dual fluorine substitution and methoxy-naphthalene moiety make it a valuable compound for various research applications.

Biologische Aktivität

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is characterized by a benzamide core with two fluorine substituents at the 2 and 6 positions and a methoxy-substituted naphthalene moiety. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, particularly focusing on its antibacterial and cytotoxic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis ATCC9372 | 0.016 |

| Bacillus subtilis MG27 | 0.031 |

| Staphylococcus aureus ATCC29213 | 0.25 |

These results suggest that the compound is particularly effective against Bacillus subtilis, demonstrating a high level of activity compared to other tested strains .

Cytotoxicity

Cytotoxicity assessments using Vero cells (African green monkey kidney cells) revealed that the compound is relatively non-toxic, with a CC50 value greater than 20 μg/mL. This indicates a favorable selectivity index, making it a promising candidate for further development in therapeutic applications .

The mechanism of action for this compound appears to involve inhibition of the bacterial FtsZ protein, which is essential for bacterial cell division. Computational docking studies suggest that the compound forms multiple hydrogen bonds with key residues in the FtsZ active site, thereby disrupting its function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the benzamide structure, such as varying the substituents on the naphthalene ring or altering the fluorine positions, can significantly impact both antibacterial potency and cytotoxicity. Research has shown that compounds with similar scaffolds often exhibit enhanced activity profiles when strategically modified .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, pharmacokinetic studies demonstrated that after administration in mice, the compound exhibited a half-life of approximately 0.28 hours and high clearance rates, indicating rapid metabolism but also suggesting potential for optimization through prodrug strategies .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c1-23-16-10-9-15(11-5-2-3-6-12(11)16)21-18(22)17-13(19)7-4-8-14(17)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMTVGWEMCHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.